An In-depth Technical Guide to Ethyl 2,6-dimethylphenoxyacetate
An In-depth Technical Guide to Ethyl 2,6-dimethylphenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,6-dimethylphenoxyacetate (CAS No. 6279-47-6), a key chemical intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis via Williamson ether synthesis with an exemplary protocol, and its significant role as a precursor in the synthesis of pharmaceutical compounds, notably in the context of antiretroviral drug development. Spectroscopic characterization, safety and handling protocols, and a discussion of the underlying chemical principles are presented to offer a complete resource for laboratory and drug development professionals.
Introduction and Chemical Identity
Ethyl 2,6-dimethylphenoxyacetate is a member of the phenoxyacetate class of organic compounds. Its molecular structure, featuring a 2,6-dimethylphenyl group linked via an ether bond to an ethyl acetate moiety, makes it a valuable building block in organic synthesis. The strategic placement of the methyl groups on the phenyl ring influences its reactivity and the properties of its derivatives.
CAS Number and Synonyms
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CAS Number: 6279-47-6[1]
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Synonyms:
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Not explicitly stated in provided search results. Typically a liquid or low-melting solid. | |
| Solubility | Soluble in Chloroform and Dichloromethane.[1] | [1] |
| Boiling Point | Data not available in the provided search results. | |
| Melting Point | Data not available in the provided search results. | |
| Density | Data not available in the provided search results. |
Spectroscopic Characterization
While experimental spectra for Ethyl 2,6-dimethylphenoxyacetate were not found in the provided search results, the expected spectral data can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, signals for the aromatic protons, and a singlet for the two methyl groups on the phenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the 2,6-dimethylphenyl ring.
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IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 208.25, along with characteristic fragmentation patterns.
Synthesis of Ethyl 2,6-dimethylphenoxyacetate
The most common and logical synthetic route to Ethyl 2,6-dimethylphenoxyacetate is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Reaction Mechanism
The synthesis proceeds in two primary steps:
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Deprotonation: The phenolic hydroxyl group of 2,6-dimethylphenol is deprotonated by a suitable base (e.g., potassium carbonate) to form the 2,6-dimethylphenoxide ion. This phenoxide is a potent nucleophile.
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SN2 Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the halide ion and forming the ether linkage.
Caption: Williamson ether synthesis of Ethyl 2,6-dimethylphenoxyacetate.
Exemplary Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.
Materials and Reagents:
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2,6-Dimethylphenol
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Ethyl bromoacetate
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
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Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
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Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography if necessary.
Caption: Experimental workflow for the synthesis of Ethyl 2,6-dimethylphenoxyacetate.
Applications in Drug Development
Ethyl 2,6-dimethylphenoxyacetate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary role is as a precursor to 2,6-dimethylphenoxyacetic acid.
Precursor to HIV Protease Inhibitors
2,6-Dimethylphenoxyacetic acid is a known intermediate in the synthesis of the HIV protease inhibitor, Ritonavir . While the provided search results do not detail the exact synthetic steps involving Ethyl 2,6-dimethylphenoxyacetate, a patent (CZ300127B6) describes its use in the preparation of retroviral protease inhibiting intermediates.[2] This highlights the importance of this class of compounds in the development of antiretroviral therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2,6-dimethylphenoxyacetate.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is -20°C.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
Ethyl 2,6-dimethylphenoxyacetate is a valuable and versatile chemical intermediate with a significant, albeit indirect, role in the development of important pharmaceuticals. Its synthesis via the well-established Williamson ether synthesis is straightforward, and its chemical properties make it a useful building block for more complex molecular architectures. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
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